N-(2-ethoxypropyl)-1-phenylmethanimine
Description
N-(2-ethoxypropyl)-1-phenylmethanimine is an imine (Schiff base) characterized by a methanimine (CH=N) functional group bonded to a phenyl ring and a 2-ethoxypropyl substituent. The 2-ethoxypropyl group consists of a propyl chain with an ethoxy (-OCH₂CH₃) moiety attached to the second carbon, imparting both lipophilic and polar properties to the molecule.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-ethoxypropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C12H17NO/c1-3-14-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3 |
InChI Key |
QHPZXEWBPFMXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxypropyl)-1-phenylmethanimine typically involves the reaction of an aldehyde with a primary amine. In this case, benzaldehyde reacts with 2-ethoxypropylamine under mild conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts to speed up the reaction and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxypropyl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxime or nitrile.
Reduction: Corresponding amine.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-ethoxypropyl)-1-phenylmethanimine is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving imines. It may also be used as a model compound to investigate the behavior of imines in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxypropyl)-1-phenylmethanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between N-(2-ethoxypropyl)-1-phenylmethanimine and analogous compounds:
Key Observations:
- Functional Groups : The presence of an imine group (vs. amine in Phenpromethamine) increases electrophilicity, making the compound more reactive toward nucleophiles (e.g., hydrolysis or addition reactions) .
- Aromatic substituents (phenyl, pyridinyl) influence electronic properties and steric hindrance, affecting stability and interaction with biological targets .
Physical and Spectral Properties
- (E)-N-(3-methylbutyl)-1-phenylmethanimine exhibits a retention index (RI) of 1442 and a fruity odor, suggesting volatility suitable for fragrance applications. In contrast, N-Methyl-2-phenylpropan-1-amine (an amine) has been analyzed using high-resolution ESI-MS, indicating stability under ionization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
